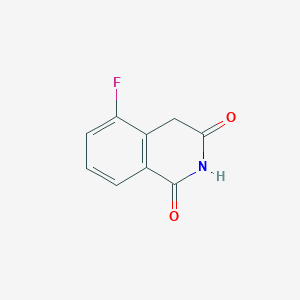
5-Fluoroisoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoroisoquinoline-1,3(2H,4H)-dione is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisoquinoline-1,3(2H,4H)-dione typically involves the fluorination of isoquinoline derivatives. One common method is the electrophilic fluorination of isoquinoline-1,3-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoroisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: The non-fluorinated parent compound.
6-Fluoroisoquinoline-1,3(2H,4H)-dione: A positional isomer with the fluorine atom at the 6-position.
5-Chloroisoquinoline-1,3(2H,4H)-dione: A halogenated derivative with chlorine instead of fluorine.
Uniqueness
5-Fluoroisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
5-fluoro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) |
Clé InChI |
NVMURLLEKNFYHS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2F)C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



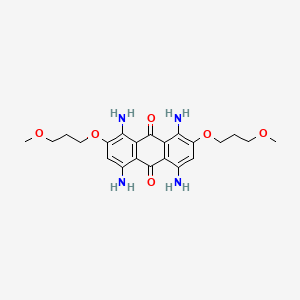
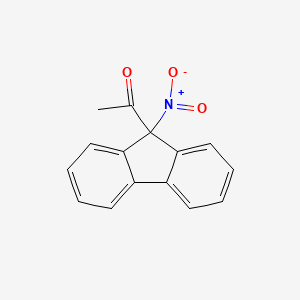
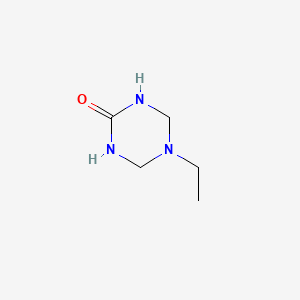
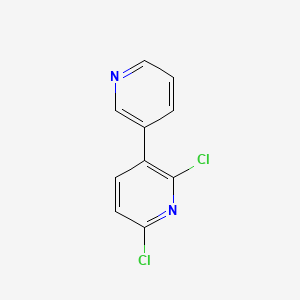
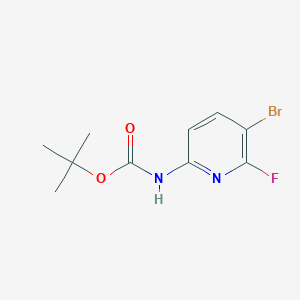
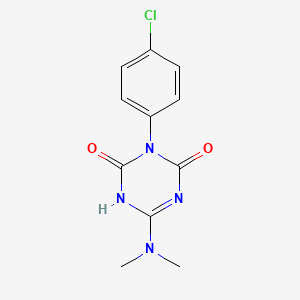

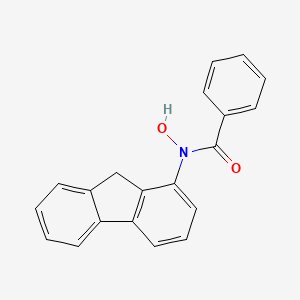

![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)

![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)
